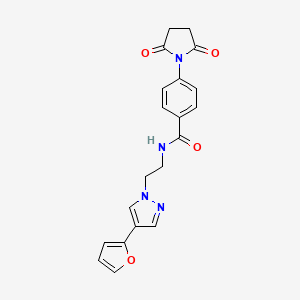

4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

BenchChem offers high-quality 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O4/c25-18-7-8-19(26)24(18)16-5-3-14(4-6-16)20(27)21-9-10-23-13-15(12-22-23)17-2-1-11-28-17/h1-6,11-13H,7-10H2,(H,21,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGEWQJRZNPWTOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic molecule recognized for its potential biological activities, particularly in enhancing monoclonal antibody (mAb) production and possibly acting as a histone deacetylase inhibitor. This article delves into its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound features a benzamide core with substitutions that include a furan ring and a pyrazole moiety , along with a dioxopyrrolidine group . These structural characteristics contribute to its unique biological properties.

Structural Formula

Enhancement of Monoclonal Antibody Production

Research has demonstrated that this compound significantly enhances the production of monoclonal antibodies in recombinant Chinese hamster ovary (CHO) cells. A study published in PLOS ONE highlighted its ability to:

- Increase mAb production : The compound was part of a library screening that identified it as an enhancer of mAb yields.

- Suppress cell growth : It was observed to reduce cell proliferation while increasing glucose uptake and intracellular ATP levels during the antibody production process.

- Alter glycosylation patterns : Specifically, it reduced galactosylation levels in antibodies, which is critical for their therapeutic efficacy.

The compound's mechanism appears to involve modulation of cellular metabolism and protein production pathways:

- Glucose Metabolism : It alters glucose metabolism, which is essential for optimizing mAb yields.

- Energy Availability : The increase in ATP levels indicates enhanced energy availability, which supports higher productivity during the antibody synthesis process.

Potential as a Histone Deacetylase Inhibitor

Additionally, this compound may act as a histone deacetylase inhibitor, suggesting potential applications in cancer therapy and epigenetic regulation. This dual functionality enhances its appeal in biopharmaceutical research.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide , but few exhibit the same combination of effects on mAb production and histone deacetylation. This uniqueness positions it favorably within therapeutic contexts requiring high-quality antibodies.

| Compound Name | Structure | Activity |

|---|---|---|

| Compound A | [Structure A] | Moderate mAb enhancement |

| Compound B | [Structure B] | Histone deacetylase inhibition |

| 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide | [Current Compound Structure] | Significant mAb enhancement and potential HDAC inhibition |

Study 1: Monoclonal Antibody Production Enhancement

In an extensive screening involving 23,227 chemicals, this compound was identified for its remarkable ability to enhance mAb production significantly. The study noted that it not only increased yield but also improved the quality of the produced antibodies by modifying glycosylation patterns.

Study 2: Cellular Metabolism Modulation

Another investigation focused on how this compound influences cellular metabolism. It was found to suppress growth while enhancing ATP levels during mAb production, indicating a strategic alteration in metabolic pathways that favor antibody synthesis over cell proliferation.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties. Research indicates that derivatives of pyrazole and furan exhibit diverse pharmacological activities, including:

- Antimicrobial Activity : Compounds containing pyrazole rings have shown significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that similar compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The structural components of this compound suggest potential anticancer activity. Pyrazole derivatives are noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Drug Discovery

The compound serves as a lead structure for the development of new drugs. Its unique combination of functional groups allows for modifications that can enhance efficacy or reduce toxicity. Research has focused on synthesizing analogs to optimize biological activity .

Biological Mechanisms

The mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. For example, the compound may modulate the activity of cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways .

Material Science

In addition to its biological applications, this compound can be utilized in the development of new materials due to its unique chemical structure, which may exhibit interesting physical properties suitable for various industrial applications.

Case Study 1: Antimicrobial Activity Assessment

A study published in the Egyptian Journal of Chemistry evaluated the antimicrobial efficacy of several pyrazole derivatives, including those similar to 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide. The results indicated that these compounds had significant inhibitory effects against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Activity Evaluation

Research conducted on pyrazole derivatives demonstrated their capability to induce apoptosis in cancer cell lines. The study highlighted that modifications to the core structure could enhance cytotoxicity against specific cancer types, indicating a promising avenue for further exploration .

Case Study 3: Drug Design and Synthesis

A recent article detailed the synthesis and characterization of novel compounds derived from pyrazole frameworks. The study emphasized structure-activity relationships (SAR) that led to improved biological profiles compared to existing drugs .

Q & A

Basic Research Question

Advanced Research Question

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., pyrazole vs. isoxazole isomerism) using single-crystal diffraction .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity in biological assays .

What in vitro models are appropriate for evaluating this compound’s bioactivity, and how should contradictory data be analyzed?

Basic Research Question

Advanced Research Question

- Mechanistic studies :

- Data contradiction resolution :

How can researchers design experiments to investigate the compound’s pharmacokinetics and toxicity?

Basic Research Question

- ADME profiling :

- Solubility : Shake-flask method in PBS (pH 7.4) .

- Microsomal stability : Incubate with rat liver microsomes (RLM) and quantify parent compound via LC-MS .

Advanced Research Question

- In silico models :

- In vivo validation :

- Rodent studies : Dose escalation (5–50 mg/kg) with plasma sampling over 24h .

What methodologies are critical for elucidating the compound’s mechanism of action in complex biological systems?

Advanced Research Question

- Transcriptomics : RNA-seq of treated hepatocytes to identify glucokinase pathway genes .

- Chemical proteomics : Use photoaffinity probes to capture target proteins in live cells .

- CRISPR screening : Knock out suspected targets (e.g., GK, AMPK) to confirm phenotype rescue .

How should researchers address discrepancies in reported biological activity across structural analogs?

Advanced Research Question

- SAR analysis :

- Experimental validation :

- Isothermal titration calorimetry (ITC) : Compare binding enthalpies of lead vs. low-activity analogs .

What theoretical frameworks guide the design of derivatives with improved metabolic stability?

Advanced Research Question

- Metabolite identification :

- LC-MS/MS : Identify major Phase I metabolites (e.g., N-dealkylation of pyrrolidine) .

- Structural optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.